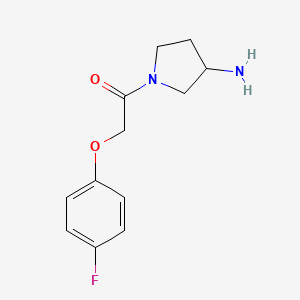
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (FPE) is a novel small-molecule compound that has recently been developed for use in scientific research. FPE is a member of the pyrrolidinone family of compounds, which are known for their wide range of applications in medicinal chemistry. FPE has been studied extensively in recent years due to its potential use in a variety of scientific research applications.
科学的研究の応用
Antibacterial Agents Development
Research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents synthesized analogs with amino- and/or hydroxy-substituted cyclic amino groups, identifying compounds with notable in vitro and in vivo antibacterial activity, underscoring their potential for further biological study (Egawa et al., 1984). Similarly, Rosen et al. (1988) discussed the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the S-(+) enantiomer's superior activity against aerobic and anaerobic bacteria (Rosen et al., 1988).
Intracellular pH Measurement
Rhee et al. (1995) explored fluorinated o-aminophenol derivatives for intracellular pH measurement, demonstrating the modification of the 2-aminophenol group to yield pH-sensitive probes with negligible affinity for physiological ion levels, thereby enhancing the accuracy of intracellular pH measurements (Rhee et al., 1995).
Novel Organic Compounds Synthesis
In the field of materials science and organic synthesis, Marx and Rassat (2002) reported on water-soluble aminoxyls (nitroxides) that are totally soluble in water, highlighting their potential use in various applications due to their solubility properties (Marx & Rassat, 2002). Additionally, the work by Lin et al. (2015) on the synthesis of diallyl-containing polyimide and the effect of allyl groups on properties discusses the preparation of a flexible polyimide with curable diallyl linkages, illustrating the impact of such groups on the thermal properties and stability of polyimides (Lin et al., 2015).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-1-3-11(4-2-9)17-8-12(16)15-6-5-10(14)7-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZOVUKLQQVJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




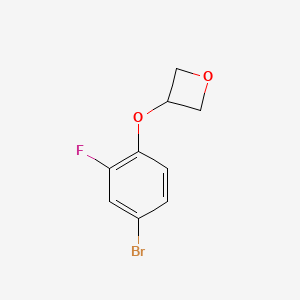
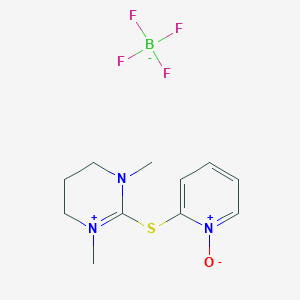
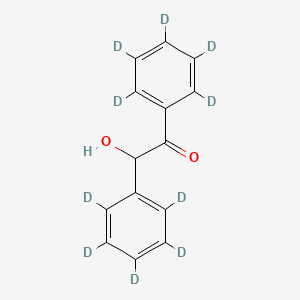
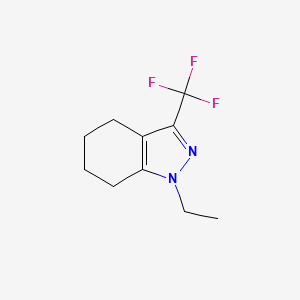
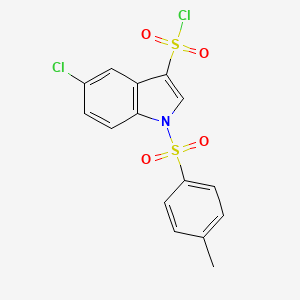
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
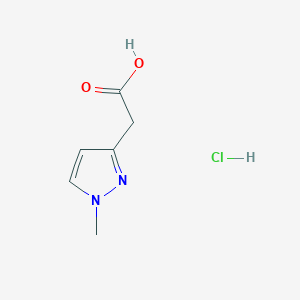
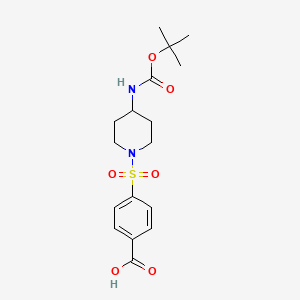
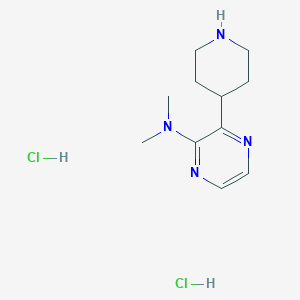
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)